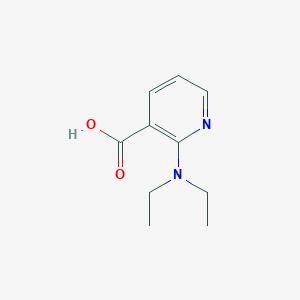

2-(Diethylamino)nicotinic acid

Description

BenchChem offers high-quality 2-(Diethylamino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHPSUKLWQYINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Diethylamino)nicotinic Acid

Executive Summary

This technical guide details the synthesis of 2-(diethylamino)nicotinic acid (CAS: 17754-90-4), a critical pharmacophore and intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Niflumic acid .

The protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) pathway using 2-chloronicotinic acid as the electrophile. Unlike aniline-based couplings which often require metal catalysis (Ullmann-type) or harsh acidic conditions, this protocol leverages the higher nucleophilicity of diethylamine. However, the volatility of diethylamine (bp 55 °C) presents a specific engineering challenge relative to the reaction temperature required for aryl chloride displacement (>90 °C).

Key Process Features:

-

Atom Economy: High, utilizing water as a green solvent.

-

Scalability: Designed for pressure-reactor systems to maximize yield and minimize volatile organic compound (VOC) loss.

-

Purity: Self-validating workup based on isoelectric precipitation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electronic deficiency of the pyridine ring. The chlorine atom at the C2 position is activated for displacement by the adjacent ring nitrogen (which withdraws electron density via induction and resonance) and the electron-withdrawing carboxylic acid group at C3.

Reaction Mechanism (SNAr)

-

Nucleophilic Attack: The lone pair of the diethylamine nitrogen attacks the C2 carbon.

-

Intermediate Formation: A Meisenheimer-like anionic σ-complex forms. The negative charge is delocalized onto the ring nitrogen and the carboxylate group.

-

Elimination: Re-aromatization drives the expulsion of the chloride ion.

Figure 1: Mechanistic pathway for the displacement of chloride by diethylamine.

Experimental Protocol

Method A: Aqueous Pressure Synthesis (Recommended)

Rationale: Diethylamine boils at 55 °C. To achieve the activation energy required for SNAr on the pyridine ring (typically 90–110 °C), a closed system is necessary to prevent reagent loss and ensure reaction kinetics.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| 2-Chloronicotinic acid | 157.55 | 1.0 | Limiting Reagent |

| Diethylamine | 73.14 | 3.0 - 5.0 | Nucleophile & Base |

| Water (Deionized) | 18.02 | 10 Vol | Solvent |

| HCl (6N) | - | As req. | pH Adjustment |

Step-by-Step Procedure

-

Charging: In a stainless steel autoclave (or heavy-walled glass pressure tube for small scale), charge 2-chloronicotinic acid (10 g, 63.5 mmol) and deionized water (100 mL).

-

Reagent Addition: Cool the vessel to 0–5 °C. Add diethylamine (23.2 g, 317 mmol) slowly.

-

Note: The reaction between the amine and the carboxylic acid is exothermic (acid-base neutralization). Cooling prevents premature flashing of the volatile amine.

-

-

Reaction: Seal the vessel. Heat to 110 °C with vigorous magnetic or overhead stirring.

-

Internal Pressure:[6] Expect 2–4 bar due to diethylamine vapor pressure and water expansion.

-

-

Duration: Maintain temperature for 8–12 hours.

-

Monitoring (Self-Validation):

-

Cool a small aliquot. Acidify to pH 3.

-

TLC: Silica gel, MeOH:DCM (1:9). The starting material (2-CNA) should be absent (Rf ~0.4 for product).

-

-

Workup:

-

Cool the vessel to room temperature (25 °C). Vent residual pressure carefully.

-

Transfer the mixture to an open flask.

-

Distillation (Optional but Rec.): Briefly heat to 60–70 °C to distill off excess unreacted diethylamine (can be recovered).

-

-

Precipitation:

-

The solution should be basic (pH >10) and clear (salt form).

-

Add 6N HCl dropwise while stirring.

-

Target pH: Adjust to pH 3.5 – 4.0 (Isoelectric point).

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid. Wash with cold water (2 x 20 mL) to remove inorganic chlorides.

-

Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–92% Melting Point: 168–172 °C (dec.)

Method B: Atmospheric Reflux (Alternative)

Rationale:[4][7] For labs lacking pressure vessels. Requires longer times and careful condenser management.

-

Setup: 3-neck Round Bottom Flask, High-efficiency reflux condenser (circulating coolant at -10 °C), internal thermometer.

-

Solvent System: Use n-Butanol or Water .

-

Procedure: Charge reactants as above. Heat to reflux.

-

Constraint: The internal temperature will initially be limited by the diethylamine (approx 60 °C). As the amine is consumed, the temperature will rise.

-

Modification: Add diethylamine in portions to maintain a high concentration without flooding the condenser.

-

-

Duration: 24–48 hours (significantly slower due to lower T).

Process Workflow & Purification Logic

The purification strategy exploits the amphoteric nature of the nicotinic acid derivative.

Figure 2: Downstream processing and purification workflow.

Troubleshooting & Self-Validation

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | No precipitate at pH 4. | Product is water-soluble (zwitterion). | Concentrate the aqueous solution by 50% before acidification. Cool to 0 °C. |

| Incomplete Rxn | SM visible on TLC after 12h. | Temperature too low (<90 °C). | Ensure autoclave is used. If refluxing, switch to higher boiling solvent (e.g., Toluene) but seal the system. |

| Dark Color | Brown/Black crude. | Oxidation or Decarboxylation.[8] | Degas water with N2 before reaction. Avoid temps >140 °C. |

| Oil Formation | Product oils out instead of solid. | Impurities or temp too high during precip. | Seed with pure crystal. Stir slowly at 0 °C. |

References

-

Synthesis of 2-morpholinonicotinic acid (Analogous Protocol)

-

Zhao, B., et al. (2019).[5] "Synthesis of 2-Chloronicotinic Acid Derivatives." ResearchGate.

- Relevance: Establishes the SNAr conditions (100 °C, aqueous/polar media) for secondary amines on the 2-chloronicotinic scaffold.

-

-

Niflumic Acid Precursor Chemistry

- Khadem, S., et al. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino)

- Relevance: Validates the reactivity of 2-chloronicotinic acid with amines and the stability of the resulting nicotinic acid deriv

- General Pyridine Substitution Kinetics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Relevance: Authoritative text confirming the activating effect of the ring nitrogen and carboxylic acid on C2 substitution.

-

Patent Literature (Industrial Context)

- US P

- Relevance: Describes the general class of 2-amino-nicotinic acid syntheses via displacement of 2-halo precursors.

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RU2182903C2 - Method of synthesis of nicotinic acid diethylamide - Google Patents [patents.google.com]

- 4. 2-ACETONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. US20140315263A1 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]

In-depth Technical Guide to the Solubility of 2-(Diethylamino)nicotinic Acid: Data Not Currently Available

A comprehensive search for the solubility data of 2-(diethylamino)nicotinic acid has been conducted, revealing a lack of available information in the public domain. While extensive data exists for the parent compound, nicotinic acid, specific solubility studies for its 2-(diethylamino) derivative appear to be unpublished or not readily accessible. This guide will, therefore, provide a detailed overview of the solubility of nicotinic acid as a surrogate, outlining the principles and methodologies that would be applied to determine the solubility of 2-(diethylamino)nicotinic acid.

Physicochemical Properties of Nicotinic Acid

Understanding the physicochemical properties of a compound is crucial for predicting its solubility. For nicotinic acid, these properties are well-documented.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₂ | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| Melting Point | 236-239 °C | [2] |

| pKa | 4.85 (at 25 °C) | [2][3] |

| LogP | 0.36 | [2][4] |

| Water Solubility | 18 g/L (at 20 °C) | [5][6] |

The diethylamino group at the 2-position of the pyridine ring in 2-(diethylamino)nicotinic acid would be expected to significantly alter these properties. The addition of the diethylamino group increases the molecular weight and is likely to increase the pKa due to the basicity of the tertiary amine. The lipophilicity (LogP) would also be expected to increase. These changes would, in turn, influence the solubility of the molecule in different solvents and at various pH levels.

Solubility of Nicotinic Acid in Various Solvents

The solubility of nicotinic acid has been determined in a range of solvents, providing a baseline for understanding its behavior. It is generally slightly soluble in water and ethanol, and easily soluble in hot water and hot ethanol.[5] It is also soluble in alkaline water, propylene glycol, and chloroform, but insoluble in ether and ester solutions.[2][5]

A study on the mole fraction equilibrium solubility of nicotinic acid in six different solvents determined the following order of solubility: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[7] This trend is primarily influenced by the polarity and polarizability of the solvent.[7] In organic solvents such as DMSO and dimethylformamide, the solubility of nicotinic acid is approximately 1 mg/mL.[8]

Factors Influencing Solubility

The solubility of a compound like 2-(diethylamino)nicotinic acid is influenced by several key factors:

-

pH: As a molecule with both an acidic carboxylic acid group and a basic diethylamino group, its solubility will be highly dependent on the pH of the solution. At low pH, the diethylamino group will be protonated, increasing its aqueous solubility. At high pH, the carboxylic acid group will be deprotonated, also increasing its aqueous solubility. The lowest solubility is expected at its isoelectric point.

-

Temperature: Generally, solubility increases with temperature. Nicotinic acid is noted to be easily soluble in hot water and hot ethanol.[5]

-

Co-solvents: The addition of a co-solvent can significantly alter the solubility of a compound. The choice of co-solvent depends on the polarity of the solute and the primary solvent.

-

Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.

Experimental Determination of Solubility

To generate the necessary data for 2-(diethylamino)nicotinic acid, standard experimental protocols for solubility determination would be employed.

Equilibrium Solubility (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Workflow for Shake-Flask Solubility Determination

Caption: The relationship between pH and the expected solubility of an amphoteric molecule like 2-(diethylamino)nicotinic acid.

Conclusion and Future Directions

While a definitive guide on the solubility of 2-(diethylamino)nicotinic acid cannot be provided at this time due to a lack of available data, this document outlines the foundational knowledge and experimental approaches necessary to generate such critical information. The solubility of the parent compound, nicotinic acid, offers some predictive insights, but the structural modifications in the derivative necessitate dedicated experimental evaluation. Researchers and drug development professionals are encouraged to perform the described solubility studies to fill this knowledge gap, which is essential for the progression of any potential pharmaceutical applications of 2-(diethylamino)nicotinic acid.

References

-

Sciencemadness Wiki. Niacin. [Link]

-

Chem-Impex. 2-(2-Methoxybenzylamino)Nicotinic Acid. [Link]

-

The Merck Index. Nicotinic Acid. [Link]

-

SID. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

PubChem. Nicotinamide. [Link]

-

PubChem. Nicotinic Acid. [Link]

-

ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

- Google Patents. US2314843A - Process of producing nicotinamide.

-

DrugMAP. Details of the Drug. [Link]

-

Molychem. NICOTINIC ACID (NIACIN). [Link]

Sources

- 1. NICOTINIC ACID (NIACIN) | 59-67-6 | MSDS and Specifications of NICOTINIC ACID (NIACIN) [molychem.net]

- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 3. Niacin - Sciencemadness Wiki [sciencemadness.org]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

2-(Diethylamino)nicotinic acid literature review

An In-Depth Technical Guide to 2-(Diethylamino)nicotinic Acid: Synthesis, Potential Pharmacology, and Research Perspectives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Diethylamino)nicotinic acid, a derivative of nicotinic acid (Niacin, Vitamin B3). Given the limited direct literature on this specific compound, this document synthesizes information from related nicotinic acid derivatives to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, hypothesize its pharmacological profile based on established structure-activity relationships, and outline key experimental protocols to facilitate future research.

Introduction: The Landscape of Nicotinic Acid and Its Derivatives

Nicotinic acid, a water-soluble B vitamin, is a cornerstone in the management of dyslipidemia.[1] In pharmacological doses, it effectively lowers low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol while significantly increasing high-density lipoprotein (HDL) cholesterol.[1] Its derivatives are of great interest in medicinal chemistry, as modifications to the pyridine ring can modulate its pharmacological properties, potentially enhancing efficacy or reducing side effects.[2][3]

2-(Diethylamino)nicotinic acid (CAS: 1017362-89-8; Formula: C₁₀H₁₄N₂O₂) is a nicotinic acid derivative with a diethylamino substituent at the 2-position of the pyridine ring. While direct research on this specific molecule is sparse, its structural relationship to other 2-substituted nicotinic acids allows us to extrapolate potential synthetic strategies and pharmacological activities. This guide aims to provide a foundational understanding of 2-(Diethylamino)nicotinic acid by exploring the synthesis, medicinal chemistry, and pharmacology of its parent compound and related analogues.

Chemical Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic route would start from the commercially available 2-chloronicotinic acid. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. Diethylamine can then act as the nucleophile to displace the chloride.

Diagram 1: Proposed Synthesis of 2-(Diethylamino)nicotinic acid

Caption: Proposed one-step synthesis via nucleophilic substitution.

Detailed Experimental Protocol: Synthesis of 2-(Diethylamino)nicotinic acid

This protocol is a proposed methodology and would require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add an excess of diethylamine (2-3 equivalents) to the solution. Include a non-nucleophilic base, such as potassium carbonate or triethylamine (2 equivalents), to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will protonate the desired product and any unreacted diethylamine.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities. Adjust the pH of the aqueous layer to the isoelectric point of the product (estimated to be around pH 5-6) to precipitate the 2-(Diethylamino)nicotinic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl protons of the diethylamino group, and aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, aromatic carbons, and the carbons of the diethylamino group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₁₄N₂O₂. |

| HPLC | A single peak indicating the purity of the compound. |

Potential Pharmacology and Mechanism of Action

The pharmacology of 2-(Diethylamino)nicotinic acid is currently uncharacterized. However, we can infer its potential biological activity by examining its parent compound, nicotinic acid.

Nicotinic acid's primary mechanism of action for its lipid-lowering effects is through the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.[6][7]

Nicotinic Acid Signaling Pathway

Activation of HCA₂ in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP decreases the activity of hormone-sensitive lipase, resulting in reduced lipolysis and a decrease in the release of free fatty acids (FFAs) into the circulation.[6] Fewer FFAs available to the liver leads to decreased synthesis of triglycerides and subsequent reduction in VLDL and LDL production.[8][9]

Diagram 2: Nicotinic Acid Signaling in Adipocytes

Sources

- 1. Nicotinic acid: a review of its clinical use in the treatment of lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Methodological & Application

2-(Diethylamino)nicotinic acid in medicinal chemistry

Application Note: 2-(Diethylamino)nicotinic Acid in Medicinal Chemistry

Executive Summary

2-(Diethylamino)nicotinic acid (2-DENA) represents a critical "ortho-amino acid" scaffold in medicinal chemistry. Unlike its aniline-derived congeners (e.g., Niflumic acid, Clonixin) which are established NSAIDs, 2-DENA serves primarily as a versatile building block for diversity-oriented synthesis (DOS). Its core value lies in the 1,3-amphiphilic functionality —possessing both a nucleophilic amino group (modulated by steric bulk) and an electrophilic carboxylic acid.

This guide details the optimized synthesis of 2-DENA and its downstream application in generating pyrido[2,3-d]pyrimidines and 1,8-naphthyridines , two privileged structures in kinase inhibitor discovery.

Physicochemical Profile & Strategic Value

The molecule features a pyridine ring substituted at the 2-position with a diethylamino group and at the 3-position with a carboxylic acid.[1]

| Property | Value | Medicinal Chemistry Implication |

| LogP (Calc) | ~1.8 - 2.2 | Moderate lipophilicity; favorable for CNS penetration compared to primary amino analogs. |

| pKa (Acid) | ~4.8 | Typical carboxylate behavior; allows for salt formation to improve solubility. |

| pKa (Base) | ~2.0 (Pyridine N) | The 2-amino substituent increases electron density on the ring, but the steric bulk of ethyl groups may hinder direct N-coordination. |

| Reactivity | Amphoteric | Capable of self-cyclization under dehydrating conditions; precursor to fused bicyclic systems. |

Strategic Insight: The diethylamino group is not merely a passive substituent. It acts as a lipophilic bulk element that can fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases) while preventing metabolic N-dealkylation more effectively than methyl groups.

Protocol 1: Optimized Synthesis of 2-(Diethylamino)nicotinic Acid

Objective: High-yield synthesis from 2-chloronicotinic acid via Nucleophilic Aromatic Substitution (

Mechanism: The reaction proceeds via an addition-elimination mechanism (

Materials

-

Substrate: 2-Chloronicotinic acid (1.0 eq)

-

Reagent: Diethylamine (3.0 - 5.0 eq)

-

Solvent: Water (Green Chemistry route) or Ethanol

-

Catalyst: None required (Autocatalytic via excess amine)

Step-by-Step Methodology

-

Charging: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid (10 mmol, 1.57 g) in water (10 mL).

-

Addition: Add diethylamine (50 mmol, 5.2 mL) slowly. Note: The reaction is exothermic; cooling may be required on larger scales.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.

-

Process Control: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (2-chloro) is less polar than the product.

-

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess diethylamine.

-

pH Adjustment: The residue will be the diethylammonium salt of the product (soluble). Acidify carefully with 1M HCl to pH 3–4 (the isoelectric point).

-

Observation: A white to off-white solid will precipitate.

-

-

Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50°C.

-

Yield Expectation: 85–95%.

Troubleshooting: If the product oils out instead of precipitating, extract with Ethyl Acetate (3x), dry over

Figure 1: Optimized workflow for the synthesis of 2-DENA via aqueous nucleophilic substitution.

Protocol 2: Scaffold Divergence (Fused Heterocycles)

The primary utility of 2-DENA is its conversion into fused bicyclic systems. The "Ortho-Amino Acid" motif allows for cyclocondensation with bidentate electrophiles.

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Target Class: Kinase Inhibitors (similar pharmacophore to Imatinib/Gefitinib core).

-

Activation: Convert 2-DENA to its amide using CDI (Carbonyldiimidazole) or EDCI/HOBt, followed by ammonium hydroxide.

-

Intermediate: 2-(Diethylamino)nicotinamide.

-

-

Cyclization: React the amide with a "one-carbon" source such as Triethyl orthoformate or Formamide .

-

Conditions: Reflux in acetic anhydride or neat fusion at 160°C.

-

Product: 8-ethyl-pyrido[2,3-d]pyrimidin-4-one derivatives (Note: N-dealkylation or rearrangement can occur under harsh conditions; monitoring is essential).

-

Pathway B: Synthesis of 1,8-Naphthyridines

Target Class: Antibacterial (Quinolone analogs) and antitumor agents.

-

Condensation: React 2-DENA (often activated as the acid chloride using

) with an active methylene compound (e.g., Ethyl acetoacetate) in the presence of a base (NaH or alkoxide). -

Mechanism: Dieckmann cyclization followed by decarboxylation.

Figure 2: Divergent synthesis pathways transforming the 2-DENA scaffold into bioactive heterocycles.

Analytical Characterization

To validate the integrity of 2-(Diethylamino)nicotinic acid, ensure the following spectral signatures are present.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Acid Proton: Broad singlet at δ 12.0–13.0 ppm (COOH).

-

Pyridine Ring:

-

H-6: Doublet of doublets (dd) ~ δ 8.2 ppm.

-

H-4: Doublet of doublets (dd) ~ δ 8.0 ppm.

-

H-5: Multiplet (m) ~ δ 6.7–6.9 ppm (Upfield due to amino donation).

-

-

Diethyl Group:

-

Quartet (4H) ~ δ 3.4–3.6 ppm (

). -

Triplet (6H) ~ δ 1.1–1.2 ppm (

).

-

-

-

Mass Spectrometry (ESI):

-

Positive Mode:

.

-

References

-

Synthesis of 2-Chloronicotinic Acid Derivatives: Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.

-

Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry: El-Naggar, A. M., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. MDPI Molecules.

-

General Properties of Nicotinic Acid Derivatives: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 938, Nicotinic acid.

-

Specific CAS Verification (2-Diethylamino-nicotinic acid): Sigma-Aldrich Product Specification for CAS 1017362-89-8.

Sources

Application Note: High-Yield Synthesis of 2-(Diethylamino)nicotinic Acid Derivatives

Abstract & Strategic Overview

The synthesis of 2-(diethylamino)nicotinic acid represents a classic yet nuanced challenge in heterocyclic chemistry. Unlike simple anilines, the introduction of a sterically demanding diethylamino group at the C2 position of a nicotinic acid scaffold requires overcoming both electronic deactivation and steric hindrance.

This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for anthranilic acids (e.g., Niflumic acid) and a precursor for fused heterocyclic systems like 1,8-naphthyridines.

This guide prioritizes two methodologies:

-

Green Microwave Synthesis: For rapid library generation and optimization.

-

Thermal Aqueous Scale-Up: For gram-scale production minimizing organic solvent waste.

Mechanistic Insight: The Pathway

The reaction proceeds via a Nucleophilic Aromatic Substitution (

Critical Mechanistic Factors:

-

Leaving Group: The Chlorine atom at C2 is displaced. While Fluorine would react faster (

rate F >> Cl), 2-chloronicotinic acid is the industry standard due to cost and stability. -

The Meisenheimer Complex: The rate-determining step is the formation of the anionic intermediate (Meisenheimer complex). The carboxylic acid at C3 stabilizes this intermediate via inductive effects (-I), lowering the activation energy.

-

Steric Penalty: Diethylamine is a secondary amine with significant steric bulk compared to primary amines. This necessitates higher energy input (temperature or pressure) compared to simple amination.

Figure 1: Mechanistic pathway of the

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended for R&D)

Best for: Rapid screening, high yields, difficult substrates.

Reagents:

-

2-Chloronicotinic acid (1.0 equiv)

-

Diethylamine (3.0 equiv)

-

Solvent: Deionized Water (Concentration: 0.5 M)

-

Base: None required (Excess amine acts as base) or

(1.0 equiv)

Protocol:

-

Charge: In a 10 mL microwave-safe vial, suspend 2-chloronicotinic acid (157 mg, 1 mmol) in water (2 mL).

-

Add: Add diethylamine (0.31 mL, 3 mmol). The acid will likely dissolve as the amine salt forms.

-

Irradiate: Seal the vial. Heat in a microwave reactor (e.g., Biotage or CEM) at 140°C for 20 minutes . (Note: Conventional heating would require 12-24 hours).

-

Monitor: Check reaction progress via LC-MS. The product peak (

) should dominate. -

Workup (Isoelectric Precipitation):

-

Transfer the reaction mixture to a beaker.

-

Cool to 0°C in an ice bath.

-

Acidify carefully with 1N HCl to pH 3.5 – 4.0 . Crucial: This is the isoelectric point range where the zwitterion is least soluble.

-

A precipitate should form. Filter, wash with cold water, and dry.

-

Method B: Thermal Aqueous Reflux (Scale-Up)

Best for: >10g scale, labs without microwave reactors.

Reagents:

-

2-Chloronicotinic acid (10.0 g)

-

Diethylamine (5.0 equiv) - Excess used to drive kinetics and manage volatility.

-

Solvent: Water (50 mL)

Protocol:

-

Setup: Equip a round-bottom flask with a high-efficiency reflux condenser (double-surface preferred) to prevent loss of volatile diethylamine (b.p. 55°C).

-

Reaction: Mix reagents and heat to a gentle reflux (~100°C internal temp).

-

Duration: Maintain reflux for 16–24 hours .

-

Optimization: If conversion is slow after 12h, add a catalytic amount of Copper powder (Ullmann-type condition) or increase amine equivalents.

-

Workup:

-

Distill off excess diethylamine (can be recycled).

-

Acidify the remaining aqueous solution to pH 3.5 with conc. HCl.

-

If the product comes out as an oil (common with diethyl derivatives), extract with Ethyl Acetate (3 x 50 mL).

-

Dry organics over

and concentrate.

-

Data Analysis & Comparison

Table 1: Comparison of Synthetic Methods

| Parameter | Method A (Microwave) | Method B (Thermal) |

| Reaction Time | 20 - 40 mins | 16 - 24 hours |

| Temperature | 140°C (Pressurized) | 100°C (Reflux) |

| Solvent | Water | Water |

| Typical Yield | 85 - 92% | 65 - 75% |

| Purification | Simple Filtration | Extraction often required |

| Green Score | High (Energy efficient) | Medium (Long heating) |

Purification & Characterization Workflow

The most common failure point is the workup. 2-Aminonicotinic acids are amphoteric; they are soluble in both strong acid (protonated pyridine) and strong base (deprotonated carboxylate).

Self-Validating Logic:

-

If the aqueous layer is yellow/orange but no precipitate forms at pH 7, you are likely too basic.

-

If you acidify to pH 1 and no precipitate forms, you have formed the hydrochloride salt, which is water-soluble.

-

Target pH 3.5 - 4.0 for maximum precipitation.

Figure 2: Purification decision tree based on pH-solubility profile.

References

-

Microwave-Assisted Synthesis: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.[4][5] Tetrahedron Letters, 2009.

-

Aqueous/Green Chemistry:Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. Journal of Chemical Research, 2011.

-

Bioactivity Context: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents.[6][7][8] Bioorganic Chemistry, 2024.[8]

-

General Mechanism:Nucleophilic Arom

).[1] Chemistry Steps.[9][10][11]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Cytotoxicity Profiling of 2-(Diethylamino)nicotinic Acid

[1]

Introduction & Scientific Rationale

2-(Diethylamino)nicotinic acid (CAS: 1017362-89-8) is a structural derivative of nicotinic acid (Vitamin B3) featuring a diethylamino substitution at the C2 position of the pyridine ring.[1] While the parent compound, nicotinic acid, is a well-characterized precursor for NAD+ biosynthesis and a GPR109A agonist, the introduction of the lipophilic diethylamino group significantly alters its physicochemical properties and potential biological interactions.

This modification likely enhances membrane permeability compared to the parent acid, potentially altering its cytotoxicity profile. Researchers investigating this compound are typically screening for:

-

Anti-proliferative activity (in oncology contexts, similar to other nicotinamide mimics).[1]

-

Off-target toxicity (in metabolic disease drug development).[1]

Core Challenges in Assay Design

-

Acidity & pH Buffering: As a carboxylic acid, high concentrations (mM range) can acidify culture media, causing false-positive cytotoxicity.[1]

-

Metabolic Interference: Nicotinic acid derivatives can modulate mitochondrial respiration or NAD+ salvage pathways, potentially confounding ATP-based viability assays (e.g., CellTiter-Glo).[1]

-

Solubility: The diethylamino group increases lipophilicity, necessitating DMSO solubilization and careful precipitation checks in aqueous media.

Experimental Design Strategy

To distinguish between true cytotoxicity (cell death) and cytostatic effects (growth arrest) or metabolic artifacts, a multi-parametric approach is required.

Recommended Cell Models

| Cell Line | Tissue Origin | Rationale |

| HepG2 | Liver | Primary site of xenobiotic metabolism; assesses hepatotoxicity.[1] |

| HEK293 | Kidney | Standard model for general cytotoxicity and renal clearance simulation.[1] |

| A549 | Lung | Common cancer model; useful if testing for anti-neoplastic activity.[1] |

Compound Preparation[2][3]

Detailed Protocols

Protocol A: Metabolic Viability (ATP Quantification)

Assay Type: CellTiter-Glo® or equivalent ATP-based luminescence. Purpose: Primary screen for cell health.[1] A drop in ATP precedes membrane loss.

Step-by-Step Workflow:

-

Seeding: Plate cells in white-walled 96-well plates (opaque bottom) at 5,000–10,000 cells/well in 100

L complete media. -

Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

-

Treatment:

-

Prepare 200x stock solutions of 2-(Diethylamino)nicotinic acid in DMSO.

-

Dilute 1:200 into pre-warmed media to generate 1x working solutions.

-

Aspirate old media and add 100

L of treatment media.[1] -

Critical Control: Include a "No Cell" blank (media + compound) to check for chemical interference with luciferase.[1]

-

-

Exposure: Incubate for 24, 48, or 72 hours.

-

Readout:

Protocol B: Membrane Integrity (LDH Release)

Assay Type: Colorimetric or Fluorometric LDH assay (e.g., CytoTox-ONE™). Purpose: Confirms necrosis.[1] Distinguishes metabolic suppression (low ATP) from actual cell lysis.

Modifications for Nicotinic Acid Derivatives:

-

pH Check: Ensure the high concentration (500

M) treatment media does not shift phenol red to yellow. If it does, add HEPES buffer (25 mM final) to maintain pH 7.[1]4. Acidic pH inhibits LDH enzyme activity.[1]

Step-by-Step Workflow:

-

Supernatant Collection: Using the same plates from Protocol A (if multiplexing) or duplicate plates, transfer 50

L of supernatant to a fresh clear-bottom 96-well plate. -

Reagent Addition: Add 50

L of LDH Reaction Mix. -

Incubation: Incubate 10 minutes at RT (protect from light).

-

Stop Solution: Add 25

L Stop Solution. -

Readout: Measure Fluorescence (Ex 560nm / Em 590nm) or Absorbance (490nm).

-

Calculation:

[1]

Visualization of Experimental Logic

Figure 1: Cytotoxicity Screening Workflow

This flowchart illustrates the decision matrix for evaluating 2-(Diethylamino)nicotinic acid.[1]

Caption: Decision matrix for distinguishing cytostatic effects from cytotoxicity using multiplexed ATP and LDH assays.

Figure 2: Potential Mechanisms of Action

Nicotinic acid derivatives often interact with specific pathways. This diagram maps potential off-target effects.[1]

Caption: Hypothesized biological interaction network based on the nicotinic acid scaffold structure.[1]

Data Analysis & Interpretation

Calculating IC50[6]

-

Normalize: Convert raw RLU (Luminescence) or OD (Absorbance) to % Viability relative to Vehicle Control (DMSO).

-

Curve Fitting: Use non-linear regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot.[1]

-

Equation:

[1]

-

-

QC Criteria:

Troubleshooting Matrix

| Observation | Probable Cause | Solution |

| Precipitation in wells | Compound insolubility in aqueous media.[1] | Reduce max concentration to 100 |

| Yellow media immediately after dosing | Acidic shift.[1] | The compound is acting as an acid.[1] Supplement media with 25mM HEPES.[1] |

| High background in "No Cell" wells | Chemical interference.[1] | The compound may quench/enhance luciferase.[1] Use a wash step (PBS) before adding reagents.[1] |

References

-

Sigma-Aldrich. (n.d.).[1][4] 2-(Diethylamino)nicotinic acid Product Page (CAS 1017362-89-8).[1][4] Retrieved from [1]

-

PubChem. (n.d.).[1] Compound Summary: Nicotinic acid derivatives.[1] National Library of Medicine.[1] Retrieved from [1]

-

Promega Corporation. (2023).[1][5] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1] Retrieved from [1]

-

Riss, T. L., et al. (2013).[1] Cell Viability Assays.[1] In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [1]

-

Tunaru, S., et al. (2003).[1] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1][6] Nature Medicine, 9, 352–355.[6] (Context for GPR109A mechanism). Retrieved from [1]

Application Note: 2-(Diethylamino)nicotinic Acid for Drug Discovery

Executive Summary

2-(Diethylamino)nicotinic acid represents a critical structural hybrid in medicinal chemistry, bridging the pharmacophores of anthranilic acid NSAIDs (e.g., mefenamic acid) and nicotinic acid (Vitamin B3). Unlike its simple amide isomer Nikethamide (Coramine), this compound features a free carboxylic acid at position C3 and a bulky diethylamino group at position C2.

This unique substitution pattern imparts significant steric and electronic properties, making it a high-value scaffold for:

-

Bioisosteric Replacement: Developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with altered metabolic profiles compared to traditional fenamates.

-

Heterocyclic Synthesis: Serving as a "push-pull" precursor for constructing pyrido[2,3-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery (e.g., CDK, mTOR inhibitors).

-

Neuroprotective Agents: Acting as a precursor for N-oxide derivatives that inhibit 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), reducing neurotoxic quinolinic acid levels.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 17752-43-1 |

| IUPAC Name | 2-(Diethylamino)pyridine-3-carboxylic acid |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (pH dependent) |

| pKa (Calc) | ~4.8 (COOH), ~3.5 (Pyridine N) |

| Storage | 2–8°C, Desiccated.[1] Hygroscopic. |

Handling Advisory: Due to the zwitterionic potential between the basic pyridine nitrogen/diethylamino group and the acidic carboxylate, solubility can be highly pH-dependent. For biological assays, prepare stock solutions in DMSO (100 mM) and dilute into buffered media.

Structural Utility & Pharmacophore Mapping

The utility of 2-(diethylamino)nicotinic acid lies in its ability to lock conformations via intramolecular hydrogen bonding and steric clash.

Diagram 1: Pharmacophore Relationships

The following diagram illustrates how this scaffold relates to established drug classes and synthetic pathways.

Caption: Pharmacophore map linking 2-(diethylamino)nicotinic acid to key therapeutic areas via structural modifications.

Synthetic Protocols

Protocol A: Synthesis from 2-Chloronicotinic Acid

This is the primary route for generating the scaffold if it is not purchased commercially. It relies on Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

Diethylamine (3.0 - 5.0 eq)

-

Solvent: Water or Ethanol (Green Chemistry) or neat (industrial)

-

Catalyst (Optional): Copper powder (Ullmann-type) is rarely needed due to the activation by the pyridine ring.

Step-by-Step Methodology:

-

Setup: In a pressure tube or autoclave (to contain volatile amine), dissolve 2-chloronicotinic acid (10 mmol, 1.57 g) in 5 mL of water.

-

Addition: Add diethylamine (50 mmol, 5.2 mL) slowly. The reaction is exothermic.

-

Reaction: Seal the vessel and heat to 100–110°C for 8–12 hours.

-

Note: The electron-withdrawing carboxyl group at C3 activates the C2-chlorine for displacement.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

-

QC: Verify by LCMS (ESI+ m/z ~195) and 1H NMR.

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol transforms the scaffold into a kinase-privileged structure.

Mechanism: The carboxylic acid is activated (via acid chloride or coupling agent) and reacted with an amine, followed by cyclization with a one-carbon source (like orthoformate or formamide).

Workflow:

-

Amide Formation: React 2-(diethylamino)nicotinic acid with a primary amine (R-NH₂) using HATU/DIPEA in DMF to form the nicotinamide intermediate.

-

Cyclization:

-

Method 1 (Thermal): Heat the intermediate in triethyl orthoformate (solvent/reagent) at 140°C with catalytic p-TsOH.

-

Method 2 (Cyclic Urea): If a urea linkage is desired, use triphosgene or CDI.

-

Biological Application Notes

Neuroprotection (Quinolinic Acid Pathway)

Research indicates that N-oxide derivatives of 2-aminonicotinic acids are potent inhibitors of 3-HAO.

-

Target: 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO).[4]

-

Mechanism: Competitive inhibition prevents the formation of Quinolinic Acid (QUIN), an excitotoxin involved in neurodegenerative diseases.[4]

-

Protocol Tip: To synthesize the N-oxide, treat 2-(diethylamino)nicotinic acid with m-CPBA in DCM at 0°C. The steric bulk of the diethyl group may require longer reaction times (24h) compared to the unsubstituted amino analog.

NSAID Development (The "Niflumic" Isostere)

While 2-anilinonicotinic acids (e.g., Niflumic acid) are established NSAIDs, the 2-dialkylamino variants serve as critical negative controls or selectivity probes .

-

Rationale: The diethyl group lacks the aromatic pi-stacking capability of the aniline ring found in Niflumic acid. Comparing the biological activity of 2-(diethylamino)nicotinic acid vs. Niflumic acid allows researchers to quantify the contribution of the hydrophobic aromatic pocket in the COX-2 binding site.

Experimental Workflow Visualization

The following diagram details the decision tree for utilizing this compound in a drug discovery campaign.

Caption: Experimental workflow for diverging synthetic pathways based on therapeutic target.

References

-

PubChem. 2-Aminonicotinic acid (Compound Summary). National Library of Medicine.[5] [Link]

-

Colleoni, S. et al. (2013). 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain.[4] Journal of Medicinal Chemistry.[4] [Link]

-

Zhao, B. et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.[6] ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(Diethylamino)nicotinic acid

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for 2-(Diethylamino)nicotinic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide a foundational understanding of the molecule's properties, coupled with practical, step-by-step protocols to achieve successful solubilization for your experiments.

Understanding the Physicochemical Profile of 2-(Diethylamino)nicotinic acid

Successful solubilization begins with understanding the molecule's inherent chemical nature. 2-(Diethylamino)nicotinic acid is an amphoteric compound, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its solubility behavior.

-

Acidic Group: A carboxylic acid on the pyridine ring.

-

Basic Groups: A tertiary amine (diethylamino group) and a pyridine ring nitrogen.

The ionization state of these groups is dependent on the pH of the solvent, which dictates the molecule's net charge and, consequently, its ability to interact with polar solvents like water. The key to solubilizing this compound is to control the pH to avoid the point of minimum solubility, known as the isoelectric point (pI).

| Property | Value (Estimated) | Rationale & Implication for Solubility |

| Molecular Formula | C₁₀H₁₄N₂O₂ | - |

| Molecular Weight | 194.23 g/mol | Essential for calculating molar concentrations. |

| pKa₁ (Carboxylic Acid) | ~4.8 | Based on nicotinic acid (pKa ≈ 4.85)[1]. Below this pH, the group is neutral (-COOH); above, it is ionized and negatively charged (-COO⁻), which enhances aqueous solubility. |

| pKa₂ (Pyridine Nitrogen) | ~2.0 | Based on nicotinic acid (pKa ≈ 2.0)[2]. Below this pH, the ring nitrogen is protonated and positively charged, enhancing solubility. |

| pKa₃ (Diethylamino Group) | ~11.0 | Based on diethylamine (pKa ≈ 10.9-11.0)[3][4]. Below this pH, this group is protonated and positively charged (-NH⁺), significantly enhancing aqueous solubility. |

Core Insight: The molecule carries a net neutral charge in the physiological pH range, existing as a zwitterion. Zwitterions often exhibit poor aqueous solubility due to strong intermolecular electrostatic interactions in the solid state, which the solvent must overcome.

The Critical Role of pH: A Visual Guide

The solubility of 2-(Diethylamino)nicotinic acid is lowest near its isoelectric point and increases dramatically at acidic or basic pHs where the molecule becomes a charged salt. The diagram below illustrates the predominant ionic species at different pH ranges.

Caption: pH-dependent ionization states of 2-(Diethylamino)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(Diethylamino)nicotinic acid not dissolving in neutral water or PBS (pH 7.4)?

A: At neutral pH, the carboxylic acid group is deprotonated (negative charge) and the diethylamino group is protonated (positive charge). This forms a zwitterion, which has a net neutral charge. This state often leads to minimal water solubility because the molecule prefers to interact with itself in a crystal lattice rather than with water molecules. You are operating at or near the compound's isoelectric point.

Q2: What is the best solvent to start with?

A: For most biological applications, the recommended starting point is not a pure organic solvent, but rather pH-adjusted aqueous buffers. The most effective and common strategy is to prepare a concentrated stock solution in an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) aqueous solution and then dilute this stock into your final experimental medium. The pH of the final, diluted solution must be monitored to ensure the compound does not precipitate.

Q3: How do I prepare a pH-adjusted stock solution?

A: To create a soluble cationic salt, dissolve the compound in a dilute acid (e.g., pH 2 buffer or 0.1 M HCl). To create a soluble anionic salt, dissolve it in a dilute base (e.g., pH 12 buffer or 0.1 M NaOH). See Protocol 4.1 for a detailed, step-by-step guide.

Q4: Can I use DMSO to dissolve the compound?

A: Yes, 2-(Diethylamino)nicotinic acid is likely soluble in organic solvents like DMSO.[5] However, this approach comes with significant caveats. When a DMSO stock is diluted into an aqueous buffer for an experiment, the compound may precipitate out of solution as it encounters an unfavorable pH, a phenomenon known as "crashing out." Furthermore, high concentrations of DMSO can be toxic to cells or interfere with certain enzymatic assays. If you must use an organic solvent, use it to create a highly concentrated stock and dilute it slowly with vigorous mixing into your final buffer.

In-Depth Troubleshooting & Methodologies

Guide 1: pH-Mediated Solubilization (Primary Recommended Method)

This is the most effective strategy for achieving high aqueous concentrations. By converting the compound into a salt, you leverage the powerful solvating ability of water for charged species.[6][7][8]

-

Calculate Mass: Weigh the required amount of 2-(Diethylamino)nicotinic acid (MW: 194.23 g/mol ) for your desired volume and concentration.

-

Initial Slurry: Add the solid powder to a sterile container. Add approximately 80% of the final desired volume of high-purity water (e.g., 800 µL for a final volume of 1 mL). The compound will likely not dissolve and will form a milky slurry.

-

Titration for Solubilization (Choose A or B):

-

A) To prepare an acidic stock (Cationic Salt): Add a strong acid (e.g., 1 M HCl) dropwise while continuously vortexing or stirring. The slurry should clarify as the pH drops and the amine groups become protonated. Continue adding acid until the solution is completely clear. A final pH of ≤ 2 is recommended.

-

B) To prepare a basic stock (Anionic Salt): Add a strong base (e.g., 1 M NaOH) dropwise while continuously vortexing or stirring. The solution will become clear as the carboxylic acid group is deprotonated. Continue adding base until the solution is completely clear. A final pH of ≥ 12 is recommended.

-

-

Final Volume Adjustment: Once the solution is completely clear, add water to reach the final desired volume.

-

pH Check & Sterilization: Check the final pH of the stock solution. Sterile filter the solution through a 0.22 µm filter compatible with your acidic or basic conditions.

-

Storage: Store the stock solution appropriately, typically at -20°C or -80°C.

Pro-Tip: When diluting this stock into your final assay buffer (e.g., cell culture media at pH 7.4), ensure the final concentration of the compound is below its solubility limit at that pH to prevent precipitation. Perform a small-scale test dilution first.

Guide 2: Co-Solvent Systems

If pH modification is not suitable for your experimental system, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for less polar solutes.[9][10]

| Co-Solvent | Properties & Considerations |

| Ethanol | Biologically compatible at low concentrations. Good for general lab use. |

| Propylene Glycol (PG) | Common in pharmaceutical formulations. Can increase viscosity. |

| Polyethylene Glycol 400 (PEG 400) | Low toxicity, widely used in formulations.[11] |

| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power but carries risks of precipitation upon dilution and biological interference. Use as a last resort. |

-

Weigh Compound: Weigh the desired amount of 2-(Diethylamino)nicotinic acid.

-

Initial Dissolution: Add the solid to a tube and add the pure co-solvent (e.g., Ethanol) to dissolve it completely. Start with a small volume and add more if needed.

-

Aqueous Dilution: Once the solid is fully dissolved in the pure co-solvent, slowly add the aqueous buffer (e.g., PBS or saline) dropwise while vortexing to reach the final desired concentration and co-solvent percentage.

-

Observe for Clarity: If the solution remains clear, it is successful. If it becomes cloudy, the solubility limit has been exceeded. You may need to increase the percentage of the co-solvent.

Caution: Always validate the tolerance of your specific assay or cell line to the chosen co-solvent and its final concentration.

Guide 3: Advanced Method - Cyclodextrin Complexation

For drug development professionals facing persistent solubility and stability issues, cyclodextrins offer a sophisticated solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the non-polar parts of a drug molecule, forming an "inclusion complex" that is highly water-soluble.[13][14][15]

-

Mechanism: The hydrophobic portion of 2-(Diethylamino)nicotinic acid partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.

-

Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.

-

Application: This method involves preparing a solution by co-lyophilizing or kneading the drug with the cyclodextrin, which is typically beyond the scope of a standard biology lab but is a key strategy in formulation science.

Logical Troubleshooting Workflow

Use the following decision tree to guide your solubilization strategy.

Caption: Step-by-step decision workflow for solubilization.

References

-

Diethylamine - ChemBK . ChemBK. Available at: [Link]

-

Niacin - Sciencemadness Wiki . Sciencemadness. Available at: [Link]

-

Chemical and physical properties of niacin . SlideShare. Available at: [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Nicotinic acid - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Nicotinamide | C6H6N2O | CID 936 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Showing Compound Nicotinamide (FDB012485) . FooDB. Available at: [Link]

-

Diethylamine - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs . ResearchGate. Available at: [Link]

-

4 Strategies To Formulate Poorly Soluble APIs . Drug Discovery Online. Available at: [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide . ResearchGate. Available at: [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed Central, National Institutes of Health. Available at: [Link]

-

CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs . PubMed, National Institutes of Health. Available at: [Link]

-

Cosolvent - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . PubMed Central, National Institutes of Health. Available at: [Link]

-

Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs . International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

The influence of pH on solubility in water . Course Hero. Available at: [Link]

- Cosolvent formulations. Google Patents.

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. Available at: [Link]

-

How does pH affect drug delivery? . Patsnap Synapse. Available at: [Link]

-

Cyclodextrin inclusion complexation and pharmaceutical applications . ScienceAsia. Available at: [Link]

-

A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques . Ascendia Pharma. Available at: [Link]

-

Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes . SciELO. Available at: [Link]

Sources

- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Diethylamine - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. How does pH affect drug delivery? [synapse.patsnap.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. Cosolvent - Wikipedia [en.wikipedia.org]

- 11. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. scienceasia.org [scienceasia.org]

Technical Support Center: 2-(Diethylamino)nicotinic Acid

Topic: Troubleshooting Reaction Side Products & Impurity Profiles Document ID: TS-DANA-004 Last Updated: 2026-02-02[1]

Executive Summary

2-(Diethylamino)nicotinic acid is a critical intermediate often employed as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its structure—a pyridine ring substituted with a carboxylic acid at C3 and a bulky diethylamino group at C2—presents unique reactivity challenges.[1]

Users frequently encounter yield losses or purity issues due to three primary mechanisms:

-

Competitive Hydrolysis during nucleophilic aromatic substitution (

). -

Thermal Decarboxylation driven by the ortho-amino effect.[1]

-

Steric Hindrance leading to activated species rearrangement during amide coupling.[1]

This guide details the formation of these side products and provides actionable protocols to mitigate them.

Diagnostic Module: Synthesis & Upstream Impurities

Context: The standard synthesis involves reacting 2-chloronicotinic acid (2-CNA) with diethylamine.[1] Symptom: High HPLC baseline, low yield, and a stubborn impurity at [M-H]⁻ = 138 (LC-MS).

Root Cause: Competitive Hydrolysis ( vs. Hydrolysis)

The C2-position of the pyridine ring is electrophilic. While diethylamine is the intended nucleophile, water (often present in the solvent or base) competes for the C2 site. This results in 2-hydroxynicotinic acid , a thermodynamic dead-end that is difficult to separate due to its high polarity and zwitterionic character.[1]

The Pathway

Figure 1: Competitive pathways during the synthesis of 2-(diethylamino)nicotinic acid.

Troubleshooting Protocol

| Variable | Recommendation | Rationale |

| Solvent | Anhydrous Toluene or Xylene | Water promotes hydrolysis.[1] Avoid lower alcohols if high temperatures are required. |

| Stoichiometry | Excess Diethylamine (2.5–3.0 eq) | The amine acts as both nucleophile and base (scavenging HCl).[1] High concentration favors amine attack over trace water. |

| Temperature | 90°C – 110°C | |

| Purification | Acid/Base Extraction | The target is lipophilic at neutral pH; the hydroxy impurity remains in the aqueous phase due to tautomerization (pyridone form). |

Diagnostic Module: Stability & Storage

Context: Sample purity degrades upon heating or prolonged storage.[1] Symptom: Evolution of gas (bubbles) during reaction workup; appearance of a non-acidic lipophilic peak.[1]

Root Cause: Thermal Decarboxylation

Nicotinic acids with electron-donating groups at the 2-position are prone to thermal decarboxylation.[1] The 2-diethylamino group destabilizes the ground state via steric strain with the C3-carboxyl group, while simultaneously stabilizing the transition state through electron donation into the ring.

Side Product: 2-(Diethylamino)pyridine +

Mechanism Visualization

Figure 2: Thermal degradation pathway leading to loss of the carboxylic acid functionality.[1]

Prevention Guide

-

Avoid Distillation: Do not attempt to purify this acid via distillation.[1] Use recrystallization (e.g., Ethanol/Water) or column chromatography.[1]

-

Workup Temperature: Keep rotary evaporator bath temperatures below 45°C .

-

Salt Formation: Store the compound as a hydrochloride salt if long-term stability is required.[1] The protonation of the pyridine nitrogen reduces the ring's electron density, raising the activation energy for decarboxylation.

Diagnostic Module: Downstream Coupling Failures

Context: Attempting to couple 2-(diethylamino)nicotinic acid with an amine (R-NH2) to form an amide.

Symptom: Low conversion; formation of

Root Cause: Steric Hindrance & Activated Ester Rearrangement

The diethylamino group at C2 is bulky. It creates significant steric hindrance around the C3-carbonyl carbon. When using carbodiimides (DCC, EDC), the intermediate O-acylisourea forms but reacts slowly with the incoming amine. This delay allows the intermediate to rearrange into an unreactive

Side Product:

Optimization Protocol

-

Do NOT use: Standard DCC/EDC coupling without additives.[1] The reaction is too slow.

-

Recommended Reagent: HATU or POCl3 (via Acid Chloride).[1]

-

Why HATU? It generates a highly reactive At-ester that accelerates amine attack, outcompeting the rearrangement.

-

Why Acid Chloride? Converting the acid to the acid chloride (using oxalyl chloride/DMF cat.) creates a smaller electrophile than the bulky urea intermediate.

-

Data: Coupling Reagent Efficiency Comparison

| Reagent System | Conversion (2h, 25°C) | Major Side Product |

|---|

| DCC / DMAP | < 30% |

Frequently Asked Questions (FAQ)

Q: Can I use 2-fluoronicotinic acid instead of 2-chloronicotinic acid to speed up the synthesis?

A: Yes. The fluorine atom is a better leaving group in

Q: I see a peak at Mass 310 in my LC-MS during amide coupling. What is it?

A: If you are using EDC, this is likely the

Q: Why does the color of the reaction turn dark red/black?

A: This indicates oxidation of the pyridine ring or amine, often caused by trace metal contaminants in the base (e.g.,

References

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2016).[1][2] Describes the optimization of nucleophilic substitution on 2-chloronicotinic acid.

-

Decarboxylation in Natural Products Biosynthesis. PMC - PubMed Central.[1] (2020).[1][3][4] Provides mechanistic insight into the decarboxylation of alpha- and beta-functionalized acids.

-

The Amide Rotational Barriers in Picolinamide and Nicotinamide. NIH - PubMed.[1] (2004).[1] Discusses steric interactions in pyridine carboxamides.

-

Synthesis of Sterically Hindered Amides. ResearchGate. (2014).[5][6] Reviews methodologies for overcoming steric hindrance in amide coupling, relevant to the C2-diethylamino effect.

-

2-Chloronicotinic Acid Properties & Reactivity. Wikipedia.[1] (Accessed 2026).[1][7] General overview of the precursor reactivity.

Sources

Technical Support Center: Analytical Methods for 2-(Diethylamino)nicotinic Acid

Welcome to the technical support center for the analysis of 2-(Diethylamino)nicotinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges encountered during the development and execution of analytical methods for this compound, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you to diagnose, resolve, and prevent common analytical issues, ensuring the integrity and reliability of your data.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for the quantification of 2-(Diethylamino)nicotinic acid. Due to its polar and basic nature, several chromatographic challenges can arise.

Peak Shape and Tailing Issues

Question: My chromatogram shows a significant tailing peak for 2-(Diethylamino)nicotinic acid. What are the likely causes and how can I achieve a symmetrical peak?

Answer: Peak tailing for a compound like 2-(Diethylamino)nicotinic acid is almost always a result of undesirable secondary interactions between the analyte and the stationary phase. The molecule possesses a tertiary amine which can be protonated and a carboxylic acid group. At mid-range pH, the basic amine can interact strongly with acidic residual silanols on the surface of standard silica-based C18 columns. This leads to poor peak shape.

Here is a systematic approach to resolve this issue:

-

Mobile Phase pH Optimization (The Primary Cause): The most critical factor is controlling the ionization state of the analyte.

-

Causality: By lowering the mobile phase pH to approximately 2.5-3.5, the tertiary amine group becomes fully protonated. This minimizes its interaction with the negatively charged silanol groups, drastically improving peak symmetry.

-

Action: Prepare your aqueous mobile phase component with an acidic modifier. Common choices include 0.1% formic acid or a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to the target pH.

-

-

Column Selection: Not all C18 columns are created equal. If pH adjustment alone is insufficient, your column may not be suitable for this polar, basic analyte.[1]

-

Causality: Standard C18 columns can have a high density of accessible, acidic silanols. Modern columns employ technologies to mitigate these effects.

-

Action:

-

Use an End-Capped Column: Select a column that is specified as "end-capped," where the residual silanols are chemically bonded with a small silylating agent.

-

Consider a Polar-Embedded Phase Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a hydration layer that shields the analyte from the silica surface, improving peak shape for polar compounds.[1]

-

-

-

Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to tailing.

-

Action: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, optimize the sample concentration for your method's linear range.

-

-

Column Contamination: Contaminants from previous analyses or the sample matrix can bind to the column head, creating active sites that cause tailing.

Troubleshooting Workflow for Peak Tailing

Sources

Technical Support Center: Mitigating 2-(Diethylamino)nicotinic Acid (2-DENA) Interference

Executive Summary & Molecule Profile

2-(Diethylamino)nicotinic acid (2-DENA) is a common synthetic intermediate used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Niflumic acid and various kinase inhibitors. In biological assays, it frequently appears as a carryover impurity or a metabolic byproduct.

Its interference profile is distinct from simple nicotinic acid due to the diethylamino group at the C2 position , which alters its electronic and chelating properties.

| Property | Value | Potential Assay Impact |

| CAS Number | 1779-54-0 | Identification |

| Structure | Pyridine-3-carboxylic acid, 2-(diethylamino)- | Chelation: The ortho-arrangement of the amino and carboxyl groups creates a bidentate ligand pocket for metal ions ( |

| UV Absorbance | Optical Interference: Strong overlap with DNA/RNA ( | |

| Acidity | Ampholytic (Basic amine + Acidic carboxyl) | pH Drift: Can alter local buffer pH in low-capacity buffers. |

Troubleshooting Module: Optical Interference

Issue:

-

"My DNA concentration readings are impossibly high."

-

"Fluorescence signals are lower than expected (Quenching)."

Mechanism:

The pyridine ring of 2-DENA absorbs strongly in the UV region. Unlike pure nicotinic acid, the auxochromic diethylamino group intensifies this absorbance and can shift it toward the visible spectrum. In fluorescence assays, 2-DENA can act as an Inner Filter , absorbing the excitation light before it reaches the fluorophore, or absorbing the emission light.

Diagnostic Protocol: The Spectral Scan

Do not rely on single-wavelength subtraction. You must characterize the contaminant's full spectrum.

-

Prepare a Dilution Series: Dissolve pure 2-DENA (or the suspect sample) in your assay buffer at 10, 50, and 100 µM.

-

Scan: Perform a continuous absorbance scan from 220 nm to 600 nm.

-

Overlay: Compare this to the excitation/emission spectra of your assay's fluorophore.

-

Critical Check: If the 2-DENA absorbance peak overlaps with your fluorophore's Excitation (

) or Emission (

-

Correction Workflow (Graphviz)

Figure 1: Decision tree for mitigating optical interference. If spectral overlap exists, mathematical subtraction is insufficient due to non-linear quenching; the probe must be changed.

Troubleshooting Module: Enzymatic Inhibition (Chelation)

Issue:

-

"The IC50 of my kinase inhibitor varies depending on the buffer composition."

-

"Polymerase chain reaction (PCR) fails in the presence of the compound."

Mechanism:

2-DENA possesses a structural motif similar to anthranilic acid (2-aminobenzoic acid). The nitrogen of the diethylamino group (position 2) and the oxygen of the carboxylic acid (position 3) are in an ortho-like arrangement. This geometry allows for the bidentate chelation of divalent metal ions, specifically Magnesium (

Many enzymes (Kinases, DNA Polymerases, Phosphatases) require

Validation Protocol: The Metal Back-Add Test

This protocol distinguishes between true enzymatic inhibition and artifactual metal depletion.

Materials:

-

Enzyme Reaction Mix (Kinase/Polymerase)

-

2-DENA (at

concentration) - (100 mM stock)

Steps:

-

Baseline: Run the assay with 2-DENA and standard

concentration (e.g., 10 mM). Record Activity (A1). -

Supplementation: Run the assay with 2-DENA but double the

concentration (e.g., 20 mM). Record Activity (A2). -

Control: Run the assay with a known true inhibitor (e.g., Staurosporine) + double

.

Analysis:

-

Artifact (Chelation): If Activity A2 >> A1 (Activity is restored by adding excess metal), 2-DENA is acting as a chelator.

-

True Inhibitor: If Activity A2 ≈ A1, the inhibition is likely genuine binding to the enzyme pocket.

Troubleshooting Module: "PAINS" & Aggregation

Issue:

-

"The compound shows activity against unrelated targets (Promiscuous)."

-

"The dose-response curve has a steep Hill slope (> 2.0)."

Mechanism:

At high concentrations (>10 µM), nicotinic acid derivatives with lipophilic tails (like the diethyl group) can form colloidal aggregates. These aggregates sequester enzymes non-specifically, leading to Pan-Assay Interference (PAINS).

Validation Protocol: Detergent Sensitivity

Colloidal aggregates are sensitive to non-ionic detergents.

-

Standard Assay: Measure % Inhibition of 2-DENA.

-

Detergent Spike: Repeat the assay in buffer containing 0.01% Triton X-100 or 0.005% Tween-20 .

-

Result Interpretation:

-

If inhibition disappears with detergent: The compound was aggregating.

-

If inhibition persists : The interaction is likely specific.

-

Summary of Interference Mechanisms

Figure 2: Mechanistic pathways of 2-DENA interference. The N-C-COOH motif drives metal depletion, while the pyridine ring drives optical artifacts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15940, Nicotinic acid. Retrieved from [Link]

- Context: Foundation for structural properties and acidity d

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. Retrieved from [Link]